molecular formula C11H14O3 B8316871 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Cat. No.: B8316871
M. Wt: 194.23 g/mol
InChI Key: SBVWWGSKROAPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(hydroxymethyl)-6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one

InChI

InChI=1S/C11H14O3/c1-11(2)3-8(13)10-7(5-12)6-14-9(10)4-11/h6,12H,3-5H2,1-2H3

InChI Key

SBVWWGSKROAPNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CO2)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid (17) (1 g, 4.8 mmol) is dissolved in 80 ml dichloromethane and after addition of 187 μl DMF (2.4 mmol) the mixture is cooled to 10-15° C. Oxalylchloride (619 ul, 7.2 mmol) is added drop wise and the mixture is stirred for 30 min at room temperature. The mixture is evaporated under reduced pressure, dissolved in THF and cooled to −55° C. A solution of NaBH4 (1.3 g, 34.1 mmol) in 10 ml of DMF is added via syringe. The white suspension is allowed to stir for another 1.5 h at −55° C. 4 ml of acetic acid is added at this temperature and the mixture is poured into 150 ml of a 5% aqueous NaHCO3 solution. The mixture is diluted with ethyl acetate and washed with brine. The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (4:6), silicagel).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
619 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
187 μL
Type
solvent
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven

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